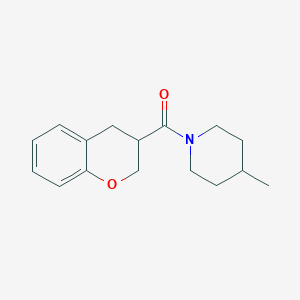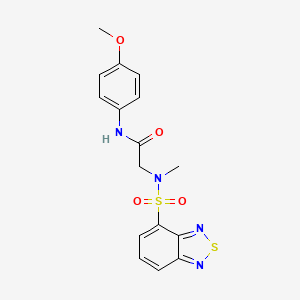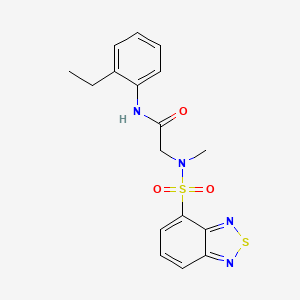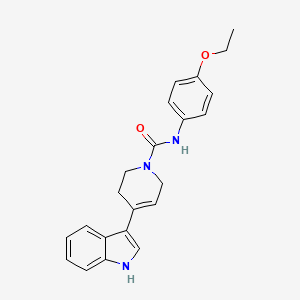
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone, also known as UMB68, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromenone derivatives and has shown promising results in various research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
作用機序
The mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed that 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone exerts its effects by modulating various signaling pathways in cells. For example, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In cancer cells, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In neurons, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to protect against oxidative stress and inflammation, which are major contributors to neurodegeneration. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
実験室実験の利点と制限
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has several advantages for lab experiments. It is a relatively stable and easy to synthesize compound, which makes it readily available for research purposes. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been extensively studied, and its potential applications in various research areas are well-established. However, there are also some limitations to using 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone in lab experiments. For example, the mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone is not fully understood, which can make it difficult to interpret research results. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone. One area of research is the development of more potent and selective derivatives of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone, which can be used in cancer treatment and neuroprotection. Additionally, further studies are needed to understand the mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone and its potential applications in various research areas. Finally, more studies are needed to investigate the in vivo effects of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone, which can provide valuable insights into its potential clinical applications.
合成法
The synthesis of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-methylpiperidine with 3-acetyl-4-hydroxycoumarin in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with formaldehyde and sodium cyanoborohydride to obtain 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone. This method has been optimized to achieve a high yield of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone with good purity.
科学的研究の応用
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer treatment, where 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has also been studied for its potential neuroprotective effects, where it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-6-8-17(9-7-12)16(18)14-10-13-4-2-3-5-15(13)19-11-14/h2-5,12,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHPFNOMWERFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)




![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)

![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)